N-[2-(4-isopropylphenoxy)ethyl]acetamide
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-[2-(4-isopropylphenoxy)ethyl]acetamide”, a similar compound, “N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide”, was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Molecular Docking Analysis : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of N-[2-(4-isopropylphenoxy)ethyl]acetamide, was synthesized and its structure analyzed. It demonstrated potential as an anticancer drug targeting the VEGFr receptor (Sharma et al., 2018).
Applications in Medicine and Biology
- Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy) Acetamide Derivatives, related to N-[2-(4-isopropylphenoxy)ethyl]acetamide, have been explored for their potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).
Chemical Characterization and Analysis
- X-ray Powder Diffraction of Derivatives : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, structurally similar to N-[2-(4-isopropylphenoxy)ethyl]acetamide, have been characterized using X-ray powder diffraction. These compounds have potential as pesticides (Olszewska et al., 2009).
Drug Synthesis and Improvement
- Improvement and Synthesis : Studies on the improvement and synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl Acetamide, a related compound, involved various technical method enhancements (Gong Fenga, 2007).
Antioxidant Activity Studies
- Antioxidant Activity of Coumarin Derivatives : The antioxidant activity of synthesized coumarins, structurally akin to N-[2-(4-isopropylphenoxy)ethyl]acetamide, was studied and compared with ascorbic acid (Kadhum et al., 2011).
properties
IUPAC Name |
N-[2-(4-propan-2-ylphenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12-4-6-13(7-5-12)16-9-8-14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAZTHJVQLCJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-isopropylphenoxy)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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